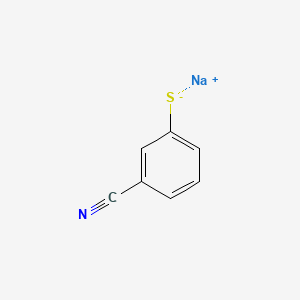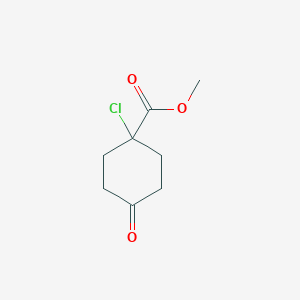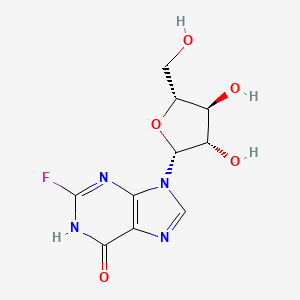
3-Sulfanylbenzonitrile Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanylbenzonitrile Sodium Salt is an organic compound with the molecular formula C7H4NNaS. It is a derivative of benzonitrile, where a thiol group (-SH) is attached to the benzene ring at the third position, and the compound is neutralized with sodium. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylbenzonitrile Sodium Salt typically involves the reaction of 3-sulfanylbenzonitrile with a sodium base. The process can be summarized as follows:
Starting Material: 3-Sulfanylbenzonitrile.
Reagent: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The thiol group reacts with the sodium base to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale Reactors: Utilizing large reactors to mix 3-sulfanylbenzonitrile with sodium hydroxide.
Purification: The product is then purified through crystallization or filtration to obtain the pure sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Sulfanylbenzonitrile Sodium Salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
3-Sulfanylbenzonitrile Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Sulfanylbenzonitrile Sodium Salt involves its interaction with molecular targets through its thiol and nitrile groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Sulfanylbenzonitrile: The parent compound without the sodium salt.
4-Sulfanylbenzonitrile Sodium Salt: A positional isomer with the thiol group at the fourth position.
Benzonitrile: The basic structure without the thiol group.
Uniqueness: 3-Sulfanylbenzonitrile Sodium Salt is unique due to the presence of both the thiol and nitrile groups, which provide distinct reactivity and potential applications compared to its analogs. The sodium salt form enhances its solubility and reactivity in aqueous media, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C7H4NNaS |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
sodium;3-cyanobenzenethiolate |
InChI |
InChI=1S/C7H5NS.Na/c8-5-6-2-1-3-7(9)4-6;/h1-4,9H;/q;+1/p-1 |
InChI-Schlüssel |
UMTPJJIJBSVSEI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)[S-])C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)

![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)




![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)



